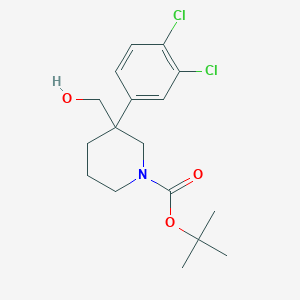
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzene and piperidine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the piperidine ring.
Esterification: reactions to form the tert-butyl ester group.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
化学反応の分析
Types of Reactions
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: for substitution reactions, such as amines or thiols.
Major Products
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-(2-carboxylic acid)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Reduction: Formation of 3-(phenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of piperidine derivatives in various chemical reactions.
Biology
Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester: Lacks the hydroxymethyl group.
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid: Lacks the tert-butyl ester group.
Uniqueness
The presence of both the hydroxymethyl group and the tert-butyl ester group in 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester may confer unique chemical properties and biological activities compared to its analogs.
特性
分子式 |
C17H23Cl2NO3 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
tert-butyl 3-(3,4-dichlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO3/c1-16(2,3)23-15(22)20-8-4-7-17(10-20,11-21)12-5-6-13(18)14(19)9-12/h5-6,9,21H,4,7-8,10-11H2,1-3H3 |
InChIキー |
MBYHAXSSAQSVNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


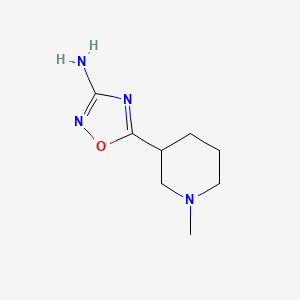
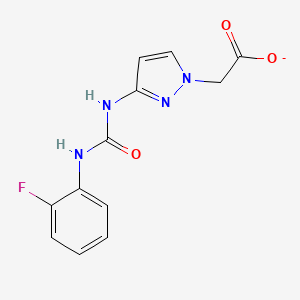
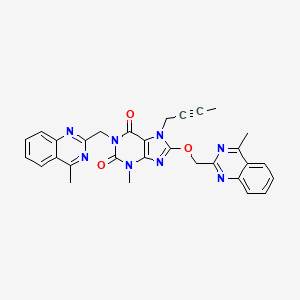
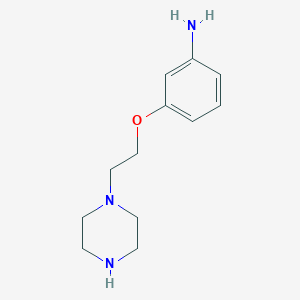
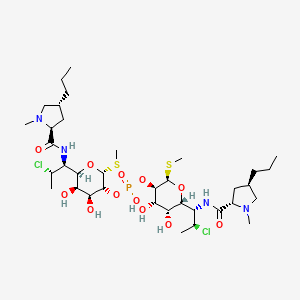
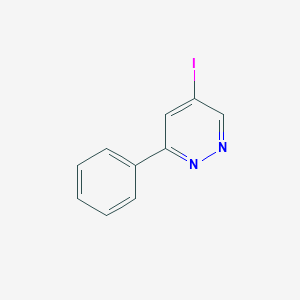
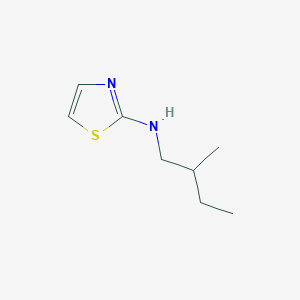
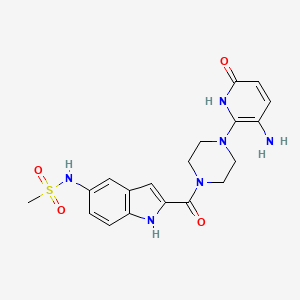
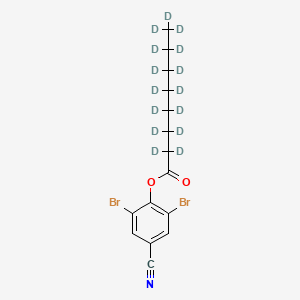
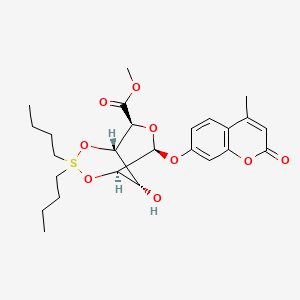
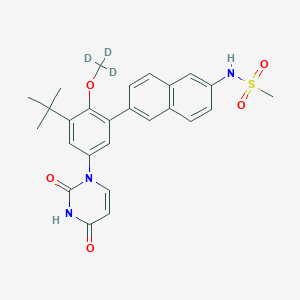
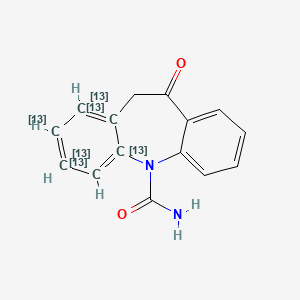
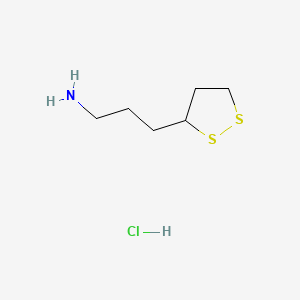
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
